N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a complex organic compound with a unique structure that includes a quinazolinone core and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves multi-step organic reactions. One common method includes the condensation of N,N-diethyl-3-oxobutanamide with aromatic aldehydes and thiourea. This reaction proceeds under controlled conditions to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone core or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-aryl-N,N-diethyl-4-methyl-2-sulfanylidene-1,2,3,6-tetrahydropyrimidine-5-carboxamides: These compounds share a similar sulfanylidene group and are synthesized through a related condensation reaction.
Other Quinazolinone Derivatives: Compounds with a quinazolinone core but different substituents.
Uniqueness
N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-3-20(4-2)16(22)12-6-5-9-13-21-17(23)14-10-7-8-11-15(14)19-18(21)24/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNHHCUWKQSPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.